N-异丙基多巴胺

描述

Synthesis Analysis

N-Isopropyldopamine and similar derivatives can be synthesized through various chemical reactions, often involving modifications to the core dopamine structure. For instance, the synthesis process may involve reductive amination, where a ketone or aldehyde group is reacted with an amine in the presence of a reducing agent to form a new amine. This method can be tailored to introduce the isopropyl group onto the nitrogen atom of dopamine or its precursors.

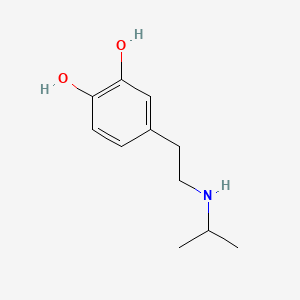

Molecular Structure Analysis

The molecular structure of N-Isopropyldopamine is characterized by the addition of an isopropyl group to the nitrogen atom in the dopamine molecule. This modification can affect the molecule's overall shape, size, and electronic distribution, potentially influencing its interaction with biological targets such as receptors and enzymes. Molecular structure analysis, including X-ray crystallography or NMR spectroscopy, can provide detailed insights into the three-dimensional configuration of the compound, which is crucial for understanding its biological activity.

Chemical Reactions and Properties

N-Isopropyldopamine can participate in various chemical reactions typical of amines and phenols. Its chemical properties are influenced by both the catechol (dihydroxyphenyl) and isopropylamine portions of the molecule. For instance, the catechol part can undergo oxidation reactions, while the amine group can be involved in forming bonds with acids or other substrates. These chemical reactions are significant for both the synthesis of N-Isopropyldopamine and its potential metabolism in biological systems.

Physical Properties Analysis

The physical properties of N-Isopropyldopamine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the isopropyl group can affect the compound's hydrophobicity, potentially altering its solubility in water and organic solvents. Understanding these properties is essential for determining the compound's suitability for various pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of N-Isopropyldopamine, including its reactivity and stability, are critical for its potential therapeutic use. The compound's reactivity with biological molecules, susceptibility to oxidation, and interaction with enzymes like monoamine oxidase (MAO) can affect its pharmacological profile. Analyzing these chemical properties helps in predicting the compound's behavior in vivo, including its metabolism, bioavailability, and potential side effects.

References (Sources)

科学研究应用

肾上腺素受体激动和阻断剂:DOI,异丙肾上腺素的类似物,已被证明能够刺激各种组织中的β-肾上腺素受体,在麻醉的猫中引起降压作用。此外,它在兔主动脉条片中同时阻断α-和β-肾上腺素受体,在大鼠气道中阻断β-肾上腺素受体,表明其具有双重肾上腺素受体激动和阻断特性 (Maengwyn-Davies, Fleisch, & Pruss, 1972)。

生物工程应用:聚N-异丙基丙烯酰胺(pNIPAM)广泛用于生物工程应用,特别是用于生物细胞和蛋白质的非破坏性释放。它被用于细胞外基质研究、细胞片工程、组织移植、肿瘤样球体的形成、生物粘附以及单个细胞的操纵 (Cooperstein & Canavan, 2010)。

抗肿瘤活性:N-乙酰多巴胺,多巴胺的衍生物,在小鼠实验性L1210和P388白血病中显示出显著的抗肿瘤活性。这种衍生物选择性地抑制胸腺嘧啶在肿瘤细胞中的合成,对骨髓和胃肠粘膜细胞的抑制较小 (Wick & Mui, 1981)。

神经活动研究:对蜗牛Helix aspersa大脑中特定神经元的研究表明,多巴胺及其衍生物如N-异丙基多巴胺影响神经活动。多巴胺末端氮上的异丙基基团降低了其活性,表明多巴胺与受体相互作用具有特定的结构要求 (Woodruff & Walker, 1969)。

交感神经兴奋活性:N-异丙基辛肾上腺素,一种相关化合物,表现出选择性β-直接作用肾上腺素受体激动剂特性。它在心脏和平滑肌中均为全激动剂,对β-1或β-2受体没有明显的选择性,并且不显示β-阻断活性 (Anderson, 1983)。

体外细胞摄取机制:聚N-异丙基丙烯酰胺已被研究其在不同细胞中的生物相容性和细胞摄取机制,表明其在包括药物传递和基因传递系统在内的各种生物医学应用中的潜力 (Guo et al., 2017)。

未来方向

Research on polydopamine, a related compound, has shown promising applications in the biomedical, energy, consumer, industrial, military, and other sectors . Future research trends include control of polydopamine formation kinetics, structural analysis of polydopamine, energy storage, bone regeneration, marine biofouling, photonic materials, drug release, mechanically robust hydrogels, cancer nanomedicine, reactive oxygen species (ROS) detoxification, and air/water interface films .

属性

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRDLWPJCCLNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5178-52-9 (hydrochloride) | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188563 | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyldopamine | |

CAS RN |

3506-32-9 | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

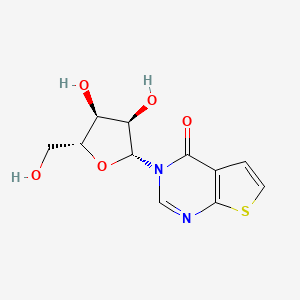

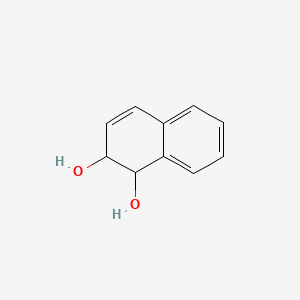

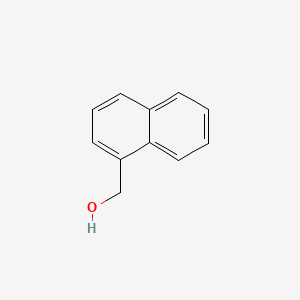

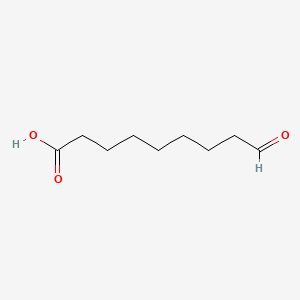

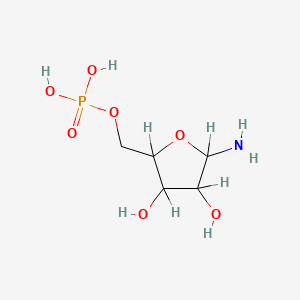

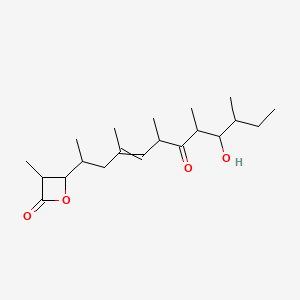

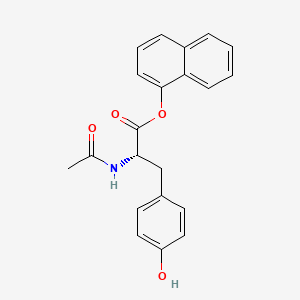

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)

![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)

![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)

![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)

![Ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate](/img/structure/B1198791.png)

![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)